molecular formula C10H12BrNO B181960 2-(4-Bromophenyl)morpholine CAS No. 83555-73-1

2-(4-Bromophenyl)morpholine

Cat. No. B181960
CAS RN: 83555-73-1
M. Wt: 242.11 g/mol
InChI Key: IWMSBXAXPYFDAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(4-Bromophenyl)morpholine” is a chemical compound with the molecular formula C10H12BrNO. It has a molecular weight of 242.12 . It is a solid substance that should be stored at 4°C and protected from light .


Synthesis Analysis

A reliable one-step synthesis of a moderately complex structure, such as “2-(4-Bromophenyl)morpholine”, has been described in the literature . This synthesis involves the use of coupling constants for the determination of positional relationships, geminal coupling, and correlation spectroscopy (COSY) for the identification of coupled signals .


Molecular Structure Analysis

The molecular structure of “2-(4-Bromophenyl)morpholine” consists of a six-member aliphatic saturated ring with the formula C4H9NO, where the oxygen and nitrogen atoms lie at positions 1 and 4, respectively .


Chemical Reactions Analysis

The synthesis of “2-(4-Bromophenyl)morpholine” involves a sequence of coupling, cyclization, and reduction reactions . The reaction is performed under specific conditions and requires the use of certain reagents .


Physical And Chemical Properties Analysis

“2-(4-Bromophenyl)morpholine” is a solid substance with a molecular weight of 242.12 . It should be stored at 4°C and protected from light .

Scientific Research Applications

  • Synthesis and Structural Analysis : The compound 1-[(4-Bromophenyl)(morpholin-4-yl)methyl]naphthalen-2-ol, a derivative of 2-(4-Bromophenyl)morpholine, was synthesized and its structure analyzed. The morpholine ring adopts a chair conformation, and an intramolecular O—H⋯N hydrogen bond is observed. This study highlights the compound's potential for creating complex molecular structures (Zhao, 2012).

  • Photophysical and Biomolecular Binding Properties : A study on new 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines, synthesized via Buchwald–Hartwig amination, revealed interesting photophysical properties and strong interactions with ct-DNA. This indicates potential applications in areas like molecular recognition and photophysics (Bonacorso et al., 2018).

  • Antimicrobial Properties : Research on 4-(Phenylsulfonyl) morpholine, which contains a morpholine group, has demonstrated its antimicrobial properties and potential in modulating antibiotic activity against multidrug-resistant strains. This suggests its utility in addressing challenges posed by antibiotic resistance (Oliveira et al., 2015).

  • Cancer Phototherapy Applications : A study on a smart near-infrared (NIR) photosensitizer with a morpholine group for cancer phototherapy showed that it could be used for dual-modal imaging-guided synergistic photodynamic and photothermal therapy. This application is significant in the context of targeted cancer treatments (Tang et al., 2019).

  • Synthesis and Reactivity Studies : Research on the synthesis of various morpholine derivatives, such as 4-(4-Aminophenyl)-3-morpholinone, provides insight into the reactivity and potential applications of these compounds in medicinal chemistry and other areas (Lingyan et al., 2011).

  • Medicinal Chemistry : A study on 2,2,4-substituted morpholines highlighted their biological activities, including sympathomimetic, analgesic, and anti-inflammatory properties. These findings are relevant for the development of new therapeutic agents (Rekka & Kourounakis, 2010).

  • Chemical Synthesis and Optimization : Research into the structural optimization of morpholine derivatives for specific receptor antagonism provides valuable insights into the application of 2-(4-Bromophenyl)morpholine in drug design and development (Hale et al., 1998).

  • Heterocyclic Chemistry : Studies on the reactivity of morpholine derivatives in heterocyclic chemistry, such as the formation of benzo[b]thiophene 1,1-dioxides, are significant for the development of new heterocyclic compounds with potential applications in various fields (Luo et al., 2015).

Safety And Hazards

“2-(4-Bromophenyl)morpholine” is classified as harmful. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

properties

IUPAC Name

2-(4-bromophenyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO/c11-9-3-1-8(2-4-9)10-7-12-5-6-13-10/h1-4,10,12H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWMSBXAXPYFDAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20560151
Record name 2-(4-Bromophenyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20560151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromophenyl)morpholine

CAS RN

83555-73-1
Record name 2-(4-Bromophenyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20560151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-bromophenyl)morpholine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Bromophenyl)morpholine
Reactant of Route 2
Reactant of Route 2
2-(4-Bromophenyl)morpholine
Reactant of Route 3
Reactant of Route 3
2-(4-Bromophenyl)morpholine
Reactant of Route 4
2-(4-Bromophenyl)morpholine
Reactant of Route 5
2-(4-Bromophenyl)morpholine
Reactant of Route 6
2-(4-Bromophenyl)morpholine

Citations

For This Compound
5
Citations
DB RUSTERHOLZ, M PALA, K RUNGE - The Chemical Educator, 1997 - Springer
Nuclear magnetic resonance spectroscopy holds a premier position as a tool for structure elucidation in organic chemistry. With the increased availability of high-field Fourier-transform …
Number of citations: 2 link.springer.com
P Avramova, N Danchev, R Buyukliev… - … der Pharmazie: An …, 1998 - Wiley Online Library
The synthesis of nine original morpholine derivatives, ie 2‐aryl‐4‐(3‐arylpropyl)morpholines, is described. The structure of all synthesised derivatives was proved by IR and 1 H‐NMR, …
Number of citations: 31 onlinelibrary.wiley.com
DB Rusterholz, M Pala, K Runge - The Chemical Educator, 1997 - Springer
Synthesis and NMR Analysis of N-Methyl-2-(4′-bromophenyl)morpholine Page 1 1 / VOL. 2, NO. 1 ISSN 1430-4171 THE CHEMICAL EDUCATOR http://journals.springer-ny.com/chedr © …
Number of citations: 0 link.springer.com
MJ Handford, Y Li, T Riscoe, K Liebman, MK Riscoe - 2023 - chemrxiv.org
The emergence and spread of drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe, and often fatal form of malaria, have hampered worldwide …
Number of citations: 0 chemrxiv.org
JH Xue, Y Li, DH Tan, FH Tu, Y Liu, Q Li, H Wang - Iscience, 2023 - cell.com
The primary amino group has been seldom utilized as a transformable functionality in organic synthesis. Reported herein is a deaminative halogenation of primary amines using N-…
Number of citations: 1 www.cell.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.